3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline
Description
The compound 3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline is a heterocyclic molecule featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring and an N,N-dimethylaniline moiety. Key structural attributes include:
- Triazole substituents: A 3-fluorophenylmethyl group at position 1 and a methyl group at position 5.
- Oxadiazole bridge: Connects the triazole to the dimethylaniline group, likely enhancing electronic conjugation.
Properties
IUPAC Name |
3-[3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c1-13-18(23-25-27(13)12-14-6-4-8-16(21)10-14)19-22-20(28-24-19)15-7-5-9-17(11-15)26(2)3/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPULCHZMFWZRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids. The final step often involves the coupling of the triazole and oxadiazole intermediates with N,N-dimethylaniline under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of compounds containing triazole and oxadiazole rings in anticancer therapies. For instance, derivatives similar to the target compound have shown significant growth inhibition against various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | HCT-116 | 56.4 |
These results suggest that the target compound may exhibit similar or enhanced anticancer properties due to its structural characteristics .
Antimicrobial Properties
The oxadiazole derivatives have been extensively studied for their antimicrobial activities. Compounds with similar structures have shown efficacy against a range of bacterial and fungal strains, indicating that the target compound may also possess significant antimicrobial properties. A study reported that certain oxadiazole derivatives exhibited minimal inhibitory concentrations (MICs) in the low micromolar range against various pathogens .
Anti-Diabetic Effects
Research has indicated that oxadiazole-based compounds can lower glucose levels significantly in diabetic models. In vivo studies using genetically modified Drosophila melanogaster demonstrated that specific oxadiazole derivatives reduced glucose levels effectively, suggesting potential applications for diabetes management .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of oxadiazoles and evaluated their biological activities through in vitro assays. The synthesized compounds were tested against glioblastoma cell lines, revealing that certain derivatives induced significant apoptosis in cancer cells .
Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinity of the target compound with key proteins involved in cancer pathways. The results indicated strong interactions with targets associated with tumor growth and proliferation, supporting further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of 3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
The target compound’s 1,2,4-oxadiazole core distinguishes it from analogs with alternative heterocycles. For example:
Implications :
Substituent Analysis
a) Triazole Substituents
- Target Compound : 3-fluorophenylmethyl group introduces steric bulk and fluorine’s electron-withdrawing effects.
- Compound : 3-fluoro-4-methylphenyl group lacks the methylene (CH₂) spacer, reducing flexibility but increasing planarity.
Impact : The benzyl group in the target compound may enhance solubility compared to ’s directly attached phenyl ring .
b) Terminal Groups
- Target Compound: N,N-dimethylaniline provides strong electron donation via the dimethylamino group.
- Compound: p-Tolyl group offers moderate electron donation but lacks the dimethylamino moiety.
Functional Relevance : The dimethylaniline group could improve π-stacking interactions in biological targets, such as enzyme active sites .
Biological Activity
The compound 3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline is a novel synthetic molecule that incorporates a triazole and oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antifungal and antibacterial applications.
Structure and Synthesis
The molecular structure of the compound can be represented as follows:
The synthesis typically involves multi-step reactions starting from commercially available precursors. The presence of both the triazole and oxadiazole rings is crucial for its biological activity, as these heterocycles are known to enhance pharmacological properties.
Antifungal Activity
Research indicates that compounds featuring triazole rings exhibit significant antifungal properties. For instance, derivatives of triazoles have shown potency against various strains of Candida and Aspergillus species. A study highlighted that triazole compounds with fluorinated phenyl groups demonstrated increased activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.0156 μg/mL compared to standard treatments like fluconazole .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3-(3-{...} | Candida albicans | 0.0156 | |
| Compound X | Aspergillus fumigatus | 0.125 | |
| Compound Y | Candida parapsilosis | 0.031 |
Antibacterial Activity
The antibacterial efficacy of triazole-containing compounds has also been documented. For example, compounds similar to the one have shown effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The structure–activity relationship (SAR) indicates that substitutions on the phenyl ring significantly influence antibacterial potency.
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3-(3-{...} | MRSA | 0.68 | |
| Compound A | Escherichia coli | 2.96 | |
| Compound B | Pseudomonas aeruginosa | 8 |
The mechanism by which triazole derivatives exert their antifungal effects primarily involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This inhibition occurs through the interaction with fungal cytochrome P450 enzymes (CYP51), leading to cell membrane disruption and ultimately cell death .
For antibacterial activity, these compounds may disrupt bacterial DNA synthesis or inhibit key enzymes involved in bacterial cell wall biosynthesis .
Case Studies
- Case Study on Antifungal Efficacy : A recent study evaluated a series of triazole derivatives against clinical isolates of Candida. The compound with a similar structure to our target showed a significant reduction in fungal viability at low concentrations, outperforming traditional antifungals .
- Case Study on Antibacterial Resistance : Another investigation focused on the antibacterial properties against resistant strains like MRSA. The results indicated that specific modifications to the triazole structure enhanced activity against resistant bacteria, highlighting the importance of chemical diversity in drug design .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–100°C) may enhance cyclocondensation of triazole and oxadiazole precursors but risk side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while protic solvents (e.g., ethanol) may favor specific cyclization pathways .
- Catalysts : Use of K2CO3 or other mild bases can facilitate nucleophilic substitutions without degrading sensitive functional groups .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures is critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent environments (e.g., fluorophenyl methyl protons at δ 2.3–2.5 ppm; triazole protons at δ 7.5–8.0 ppm). <sup>19</sup>F NMR resolves fluorophenyl group orientation .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z ~420–450) and fragmentation patterns (e.g., loss of oxadiazole moiety) .
- IR Spectroscopy : Key stretches include C=N (1600–1650 cm<sup>-1</sup>) and C-F (1100–1250 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals or ambiguous mass fragments)?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to unambiguously assign bond lengths, angles, and stereochemistry. For example, triazole-oxadiazole dihedral angles can clarify conformational flexibility .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton or proton-carbon couplings (e.g., distinguishing fluorophenyl methylene protons from triazole substituents) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
Q. What experimental strategies are recommended for studying the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis/Photolysis Studies : Expose the compound to simulated sunlight (λ > 290 nm) or aqueous buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS to identify intermediates (e.g., cleavage of oxadiazole ring) .
- Biodegradation Assays : Use OECD 301/302 guidelines with activated sludge or soil microcosms. Quantify residual compound via HPLC-UV and assess toxicity of byproducts using Vibrio fischeri bioassays .
- Computational Modeling : Predict environmental distribution (log P, soil sorption) with EPI Suite or SPARC to prioritize lab testing .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological targets?
- Methodological Answer :
- Functional Group Substitution : Synthesize analogs with varied substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) and compare bioactivity (e.g., IC50 in enzyme inhibition assays) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate docking poses with MD simulations (e.g., GROMACS) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in oxadiazole) using Discovery Studio or MOE .
Q. What experimental designs address batch-to-batch variability in synthetic yields or biological activity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, solvent ratio, catalyst loading). Analyze via ANOVA to identify critical factors .
- Bioassay Standardization : Include positive controls (e.g., reference inhibitors) and normalize activity data to account for plate-to-plate variability .
- QC Protocols : Implement in-process HPLC monitoring and statistical process control (SPC) charts to detect deviations early .
Data Analysis and Contradiction Management
Q. How should researchers handle conflicting crystallographic data (e.g., disordered regions or low-resolution datasets)?
- Methodological Answer :
- SHELXL Refinement : Use restraints (e.g., DFIX, FLAT) for disordered regions. For low-resolution data (<1.0 Å), employ twin refinement (TWIN/BASF commands) and validate with Rfree.
- Complementary Techniques : Pair crystallography with solid-state NMR or TEM to resolve ambiguities in packing arrangements .
Q. What statistical approaches are appropriate for analyzing discrepancies in biological replicate data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
